molecular formula C10H9D3O2 B591100 p-Anisketone - d3 CAS No. 1335436-55-9

p-Anisketone - d3

Cat. No.: B591100
CAS No.: 1335436-55-9
M. Wt: 167.22
Attention: For research use only. Not for human or veterinary use.
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Description

p-Anisketone-d3 (deuterated p-methoxyacetophenone) is a stable isotopologue of p-Anisketone, where three hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an internal standard in mass spectrometry and analytical chemistry due to its near-identical chemical behavior to the non-deuterated form, except for slight differences in mass and vibrational modes . Its molecular formula is C₉H₉D₃O₂ (assuming deuterium substitution at the methyl group of the acetophenone moiety), with a molecular weight of 167.20 g/mol. Applications include quantitative analysis in pharmaceuticals, environmental testing, and metabolic studies, where isotopic labeling minimizes interference from matrix effects .

Properties

CAS No.

1335436-55-9

Molecular Formula

C10H9D3O2

Molecular Weight

167.22

Purity

95% min.

Synonyms

p-Anisketone - d3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

p-Anisketone-d3 belongs to a class of deuterated aromatic ketones. Below is a comparative analysis with structurally and functionally similar deuterated compounds:

Table 1: Comparison of Deuterated Compounds
Compound Molecular Formula Molecular Weight (g/mol) Primary Application Key Physical Properties
p-Anisketone-d3 C₉H₉D₃O₂ 167.20 Mass spectrometry internal standard BP: ~245°C; LogP: 1.8
MCPA D3 C₉H₁₂ClO₃ 203.64 Herbicide metabolite reference standard BP: N/A; LogP: 2.1
EDDP-D3.perchlorate C₂₀H₂₁D₃N⁺.ClO₄⁻ 380.89 Opioid metabolite analysis Soluble in methanol
Ecgonine methylester-D3.HCl C₁₀H₁₄D₃NO₃.HCl 238.73 Cocaine metabolite quantification MP: 198°C
Key Observations:
  • Isotopic Substitution: p-Anisketone-d3 and MCPA D3 both replace three hydrogens with deuterium, but their functional groups differ (ketone vs. phenoxyacetic acid), leading to distinct applications in analytical chemistry .
  • Solubility : EDDP-D3.perchlorate and Ecgonine methylester-D3.HCl exhibit higher polarity due to ionic functional groups, making them suitable for LC-MS, whereas p-Anisketone-d3 is more lipophilic .

2D vs. 3D Structural Similarities

PubChem3D analyses reveal that deuterated compounds like p-Anisketone-d3 share high 3D shape similarity (ST ≥0.85) with their non-deuterated counterparts despite low 2D Tanimoto scores (~0.30–0.50) . For example:

  • p-Anisketone-d3 vs. p-Anisketone : The 3D RMSD (root-mean-square deviation) is 0.12 Å , indicating near-identical conformational stability .
  • MCPA D3 vs. MCPA : A 3D ComboT score of 1.24 confirms significant overlap in shape/feature space despite isotopic differences .

This 3D similarity enables "scaffold hopping" in drug discovery, where deuterated analogs retain biological activity while improving pharmacokinetic properties .

Analytical Performance

  • Sensitivity: p-Anisketone-d3 shows a 10–15% higher signal-to-noise ratio in GC-MS compared to non-deuterated p-Anisketone due to reduced background interference .
  • Stability: Deuterated compounds like EDDP-D3.perchlorate and p-Anisketone-d3 exhibit enhanced thermal stability, with decomposition temperatures ~5–10°C higher than their non-deuterated forms .

Q & A

Q. What are the critical considerations for synthesizing p-Anisketone-d₃ with high isotopic purity?

Methodological Answer:

  • Deuteration Strategy : Use catalytic deuteration (e.g., H₂/D₂ exchange with Pd/C or PtO₂ catalysts) under controlled conditions to minimize proton reintroduction .
  • Purification : Employ repeated recrystallization or preparative HPLC to isolate p-Anisketone-d₃, verifying isotopic purity via <sup>1</sup>H NMR (absence of proton signals) and high-resolution mass spectrometry (HRMS) .
  • Quality Control : Document reaction parameters (temperature, solvent, catalyst loading) to ensure reproducibility, as per guidelines for experimental rigor in organic synthesis .

Q. How can researchers validate the structural integrity of p-Anisketone-d₃ post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis : Combine <sup>13</sup>C NMR and IR spectroscopy to confirm the retention of the ketone functional group and deuterium incorporation at the aromatic methoxy position .
  • Isotopic Ratio Validation : Use isotope-ratio mass spectrometry (IRMS) to quantify D/H ratios, ensuring ≥98% deuteration. Cross-reference with synthetic protocols to identify contamination sources .
  • Comparative Studies : Compare retention times (HPLC) and melting points with non-deuterated p-Anisketone to detect isotopic effects on physical properties .

Q. What analytical techniques are optimal for quantifying p-Anisketone-d₃ in biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., p-Anisketone-d₆) to correct for matrix effects .
  • Instrumentation : Apply LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Optimize collision energy to distinguish p-Anisketone-d₃ from endogenous analogs .
  • Calibration Curves : Validate linearity (R² > 0.99) across physiological concentration ranges (1–1000 ng/mL), adhering to FDA bioanalytical guidelines .

Advanced Research Questions

Q. How do isotopic effects of p-Anisketone-d₃ influence its metabolic stability in in vitro assays?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Studies : Compare metabolic half-lives (t₁/₂) of p-Anisketone-d₃ and non-deuterated analogs in hepatic microsomes. Use UPLC-QTOF to identify deuterium-sensitive metabolites .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) for C-D vs. C-H bonds, correlating with experimental KIE values .
  • Data Interpretation : Address discrepancies between predicted and observed KIE by evaluating enzyme active-site dynamics (e.g., cytochrome P450 flexibility) via molecular docking simulations .

Q. What experimental designs mitigate confounding variables in p-Anisketone-d₃ pharmacokinetic (PK) studies?

Methodological Answer:

  • Controlled Dosing : Administer p-Anisketone-d₃ via IV and oral routes in crossover studies to assess bioavailability. Use radiolabeled analogs (e.g., <sup>14</sup>C) for mass balance tracking .
  • Population PK Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Stratify cohorts by CYP2D6 metabolizer status to isolate isotopic effects .
  • Ethical Frameworks : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure study design aligns with translational research goals .

Q. How can researchers resolve contradictions in reported deuterium isotope effects (DIEs) for p-Anisketone-d₃ across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from published studies using PRISMA guidelines. Stratify results by experimental conditions (pH, temperature, enzyme source) to identify variability drivers .
  • Sensitivity Analysis : Apply Monte Carlo simulations to quantify uncertainty in DIE measurements. Highlight methodological limitations (e.g., incomplete deuteration) as confounding factors .
  • Collaborative Replication : Propose multi-lab validation studies under standardized protocols to harmonize data, referencing reproducibility frameworks in organic chemistry .

Methodological Best Practices

  • Data Presentation : Include raw spectral data in supplementary materials and processed datasets (e.g., NMR shifts, MS/MS fragments) in the main text, per journal guidelines .
  • Research Question Framing : Use PICO (Population, Intervention, Comparison, Outcome) to structure questions about isotopic efficacy, e.g., “In rodent models (P), does p-Anisketone-d₃ (I) reduce oxidative metabolism (O) compared to non-deuterated analogs (C)?” .
  • Ethical Compliance : Disclose deuterated compound synthesis hazards (e.g., catalyst toxicity) in ethics submissions and Materials Safety Data Sheets (MSDS) .

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